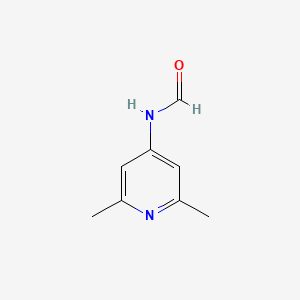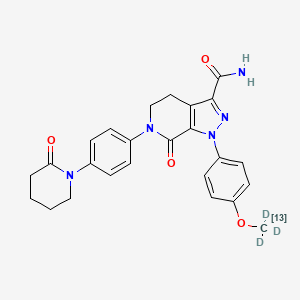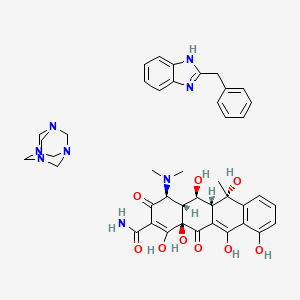
Heovet
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heovet is a biochemical compound with the chemical formula C42H48N8O9 and a molecular weight of 808.89 g/mol . It is primarily used for research purposes and is not intended for human or veterinary use . The compound is known for its complex structure, which includes multiple functional groups that contribute to its diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heovet involves multiple steps, each requiring specific reaction conditions. The primary synthetic route includes the formation of a tetracene-2-carboxamide compound, which is then combined with 1,3,5,7-tetraazaadamantane and 2-benzyl-1H-benzo[d]imidazole . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the stability of the intermediate compounds.
Industrial Production Methods
Custom synthesis is often required, and the process can take several months depending on the technical challenges involved . The compound is usually synthesized in small quantities due to its high cost and specialized applications.
Analyse Chemischer Reaktionen
Types of Reactions
Heovet undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of this compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Heovet has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Employed in biological studies to investigate its effects on different biological systems.
Medicine: Research on this compound includes its potential therapeutic applications and its interactions with biological targets.
Wirkmechanismus
The mechanism of action of Heovet involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to various downstream effects, including changes in gene expression and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heovet can be compared with other similar compounds, such as:
- Rivicyclin
- Sulpenil
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure, which includes a combination of tetracene-2-carboxamide, 1,3,5,7-tetraazaadamantane, and 2-benzyl-1H-benzo[d]imidazole . This unique structure contributes to its distinct chemical properties and reactivity, making it a valuable compound for research purposes.
Eigenschaften
CAS-Nummer |
130030-61-4 |
|---|---|
Molekularformel |
C42H48N8O9 |
Molekulargewicht |
808.893 |
InChI |
InChI=1S/C22H24N2O9.C14H12N2.C6H12N4/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14;1-7-2-9-4-8(1)5-10(3-7)6-9/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1-9H,10H2,(H,15,16);1-6H2/t12-,13-,14+,17+,21-,22+;;/m1../s1 |
InChI-Schlüssel |
OXHCMSSAAOWQLQ-JEKSYDDFSA-N |
SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



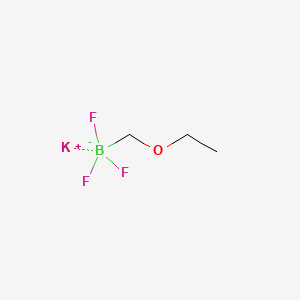
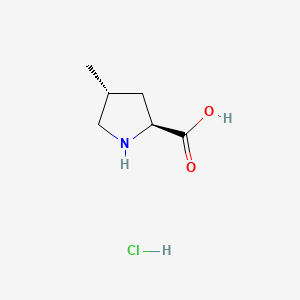
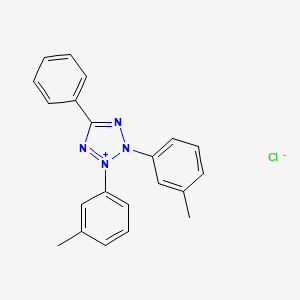
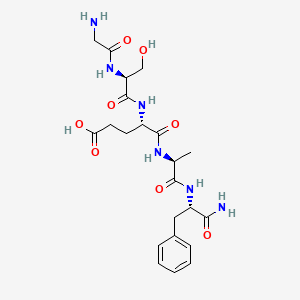
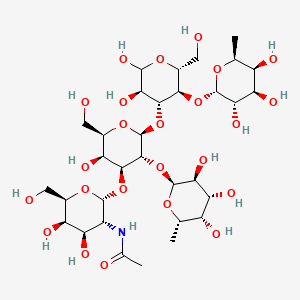
![6-Amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid](/img/structure/B590840.png)

